molecular formula C14H17ClN2 B3135426 5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole CAS No. 400801-74-3

5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole

Cat. No.: B3135426
CAS No.: 400801-74-3
M. Wt: 248.75 g/mol
InChI Key: LINSEQUDGLPNDD-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole (CAS 400801-74-3) is a high-purity indole derivative of significant interest in medicinal chemistry and neuroscience research. This compound is recognized in scientific literature as a potent and selective agonist of the 5-hydroxytryptamine (serotonin) type 6 (5-HT6) receptor . Its molecular formula is C14H17ClN2, with a molecular weight of 248.75 g/mol . The specific structural features—a 2-methyl group and a chlorine substituent at the 5-position of the indole nucleus—are critical for its high binding affinity and full agonist properties at the 5-HT6 receptor . The primary research value of this compound lies in its application as a pharmacological tool for investigating the role of 5-HT6 receptors in the central nervous system. Studies have utilized it to explore potential therapeutic avenues for CNS disorders, including schizophrenia, depression, epilepsy, and cognitive impairments . It has been shown to exhibit antidepressant and anxiolytic effects in animal models . The product is supplied with a typical purity of 97% and should be stored in accordance with safety guidelines . Safety Information: This compound is classified as harmful and irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Researchers should refer to the Safety Data Sheet (SDS) for detailed handling and disposal procedures . Notice: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

5-chloro-2-methyl-3-piperidin-4-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2/c1-9-14(10-4-6-16-7-5-10)12-8-11(15)2-3-13(12)17-9/h2-3,8,10,16-17H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINSEQUDGLPNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of 5-chloro-2-methylaniline, which is then subjected to a series of reactions to introduce the piperidin-4-yl group at the 3rd position of the indole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorine atom at the 5th position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents at the 5th position.

Scientific Research Applications

5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Physicochemical and Pharmacological Properties
Property Value/Description Reference
Molecular Weight 248.75 g/mol
Purity >98%
Solubility Soluble in DMSO, ethanol; requires sonication
Storage Conditions -80°C (6 months) or -20°C (1 month)
In Vivo Efficacy (FST) Reduces immobility in rats (dose-dependent)
Structural Analogues with Modified Piperidine Rings

A. 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

  • Key Difference : The piperidine ring is unsaturated (1,2,3,6-tetrahydropyridine).
  • Pharmacology : Retains high 5-HT₆ affinity (IC₅₀ = 7.4 nM) but shows enhanced functional activity (EC₅₀ = 1.0 nM) compared to the saturated piperidin-4-yl variant .
  • Rationale : The unsaturated ring may enhance conformational flexibility, improving receptor interaction .

B. (R)- and (S)-3-(Piperidin-3-yl)-1H-indole Derivatives

  • Key Difference : Piperidine substituent at position 3 (vs. 4 in the target compound).
  • Pharmacology : Reduced 5-HT₆ activity (EC₅₀ > 10 nM), highlighting the critical role of the piperidin-4-yl group for optimal binding .
Analogues with Substitutions on the Indole Core

A. 5-Chloro-2-(4-chlorophenyl)-3-oxazolyl-1H-indole

  • Key Difference : Chlorophenyl and oxazolyl substituents replace methyl and piperidinyl groups.
  • Pharmacology: No reported 5-HT₆ activity; instead, this compound demonstrates antimicrobial properties (e.g., inhibition of S. aureus and E. coli) .

B. E-6801 (6-Chloro-N-(3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)imidazothiazole)

  • Key Difference: Dimethylaminoethyl and imidazothiazole substituents.
  • Pharmacology : Dual 5-HT₆/5-HT₂A receptor activity, contrasting with the selective 5-HT₆ agonism of the target compound .
Functional and Pharmacokinetic Comparisons
Compound 5-HT₆ IC₅₀ (nM) 5-HT₆ EC₅₀ (nM) Selectivity Over Other Receptors Solubility Reference
5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole 7.4 1.0 >100-fold vs. 5-HT₁A, 5-HT₂A Moderate (DMSO)
SCH 23390 (Reference Antagonist) 0.2 (D₁ receptor) N/A D₁/D₅ selective High
5-Chloro-2-ethyl-3-(piperidin-4-yl)-1H-indole 12.3 2.5 Reduced vs. 5-HT₆ Low
Structure-Activity Relationship (SAR) Insights

Chloro Substituent at Position 5 : Essential for high 5-HT₆ affinity; removal or replacement (e.g., with methoxy) reduces potency .

Methyl Group at Position 2 : Optimal for receptor interaction; bulkier alkyl groups (e.g., ethyl) decrease binding .

Piperidin-4-yl vs. Tetrahydropyridinyl : Saturated piperidine enhances stability, while unsaturated variants improve functional efficacy .

Biological Activity

5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole is a synthetic compound belonging to the indole family, characterized by a chlorine atom at the 5th position, a methyl group at the 2nd position, and a piperidin-4-yl group at the 3rd position. Indoles are known for their diverse biological activities, including antimicrobial and anticancer properties. This compound has garnered attention for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula for this compound is C13H15ClN2C_{13}H_{15}ClN_2. Its structure can be represented as follows:

5 Chloro 2 methyl 3 piperidin 4 yl 1H indole\text{5 Chloro 2 methyl 3 piperidin 4 yl 1H indole}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chlorine substituent and piperidine moiety play crucial roles in modulating these interactions, potentially leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.004 - 0.025 mg/mL
Pseudomonas aeruginosa0.013 - 0.137 mg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways. The exact mechanisms remain under investigation but may involve modulation of kinase signaling pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against resistant strains of bacteria. The results showed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

In another research project, the compound was tested against human cancer cell lines, revealing promising results in reducing cell viability. The study suggested that the compound could serve as a lead structure for developing novel anticancer therapies targeting specific molecular pathways involved in tumor growth .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have indicated that modifications to the piperidine and indole moieties can significantly influence biological activity. For instance, altering the substituents on the piperidine ring has been shown to enhance antimicrobial efficacy while maintaining low cytotoxicity levels .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example, multi-step protocols often involve coupling the piperidine moiety to the indole core via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling. Temperature (e.g., reflux conditions) and solvent selection (polar aprotic solvents like DMF or THF) are critical for minimizing side reactions . Catalysts such as NaOtBu or Pd(PPh₃)₄ may enhance yield. Post-synthesis purification via column chromatography or recrystallization (using acetic acid or ethanol) ensures purity >95% .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Verify aromatic indole protons (δ 6.8–7.5 ppm) and piperidine methylene signals (δ 1.5–3.0 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass.
  • X-ray Crystallography : Resolve piperidine ring conformation and chlorine/methyl substituent positions, if single crystals are obtainable .

Q. What strategies address poor aqueous solubility during in vitro assays?

  • Methodological Answer : Use co-solvents (DMSO ≤0.1% v/v) or surfactants (Tween-80) to enhance dissolution. For cell-based studies, pre-formulate the compound as a hydrochloride salt to improve hydrophilicity. Solubility can also be estimated via HPLC with a C18 column and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers identify biological targets for this compound?

  • Methodological Answer :

  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates.
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) due to structural similarity to bisindolylmaleimide kinase inhibitors .
  • SPR/BLI : Quantify binding kinetics (KD) with putative targets like serotonin receptors or σ-1 proteins .

Q. What computational approaches predict binding modes with therapeutic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with GPCRs or ion channels. Prioritize piperidine nitrogen and chloro-substituent for hydrogen bonding/van der Waals contacts.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How to design structure-activity relationship (SAR) studies for this scaffold?

  • Methodological Answer :

  • Analog Synthesis : Modify the methyl group (e.g., replace with CF3), substitute chlorine with fluorine, or vary piperidine substituents (e.g., N-alkylation).
  • Bioassay Correlation : Test analogs in functional assays (e.g., cAMP inhibition for GPCR activity). A table of IC50 values against structural variants can reveal critical pharmacophores .

Q. How to resolve contradictory bioactivity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate initial findings (e.g., cytotoxicity in MTT assay) with alternative methods (ATP-luminescence or caspase-3 activation).
  • Batch Analysis : Check for impurities (HPLC purity ≥98%) or salt-form discrepancies (e.g., hydrochloride vs. free base) that may alter activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole

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